molecular formula C10H18O2 B3271241 Butyl (2E)-2-hexenoate CAS No. 54411-16-4

Butyl (2E)-2-hexenoate

Cat. No.: B3271241
CAS No.: 54411-16-4
M. Wt: 170.25 g/mol
InChI Key: OPVSKLFHWQRZKR-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl (2E)-2-hexenoate is an organic compound belonging to the ester family. It is characterized by its fruity odor, making it a common ingredient in the flavor and fragrance industry. The compound is formed by the esterification of butanol and hexenoic acid, specifically in the (2E)-2-hexenoate configuration, indicating the presence of a double bond in the trans configuration at the second carbon of the hexenoate chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

Butyl (2E)-2-hexenoate can be synthesized through the esterification reaction between butanol and (2E)-2-hexenoic acid. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion. The general reaction is as follows:

Butanol+(2E)-2-Hexenoic AcidButyl (2E)-2-Hexenoate+Water\text{Butanol} + \text{(2E)-2-Hexenoic Acid} \rightarrow \text{this compound} + \text{Water} Butanol+(2E)-2-Hexenoic Acid→Butyl (2E)-2-Hexenoate+Water

Industrial Production Methods

In an industrial setting, the production of this compound involves continuous esterification processes. These processes utilize large-scale reactors where butanol and (2E)-2-hexenoic acid are continuously fed into the system, and the ester product is continuously removed. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

Butyl (2E)-2-hexenoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into butanol and (2E)-2-hexenoic acid.

    Oxidation: The compound can undergo oxidation reactions, particularly at the double bond, leading to the formation of epoxides or other oxidized products.

    Reduction: Reduction of the ester group can yield the corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as potassium permanganate or ozone.

    Reduction: Reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products

    Hydrolysis: Butanol and (2E)-2-hexenoic acid.

    Oxidation: Epoxides or other oxidized derivatives.

    Reduction: Butanol and hexanoic acid.

    Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

Butyl (2E)-2-hexenoate has several applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: Investigated for its potential effects on biological systems, including its role as a pheromone or signaling molecule.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of flavoring agents for pharmaceuticals.

    Industry: Widely used in the flavor and fragrance industry due to its fruity aroma. It is also used in the synthesis of other organic compounds.

Mechanism of Action

The mechanism of action of butyl (2E)-2-hexenoate primarily involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its fruity odor. On a molecular level, the ester group can undergo hydrolysis in biological systems, releasing butanol and (2E)-2-hexenoic acid, which may have their own biological activities. The compound’s effects are mediated through its interaction with specific molecular targets, such as enzymes or receptors involved in olfactory signaling pathways.

Comparison with Similar Compounds

Butyl (2E)-2-hexenoate can be compared with other esters such as:

    Butyl acetate: Another ester with a fruity odor, commonly used as a solvent and flavoring agent.

    Ethyl (2E)-2-hexenoate: Similar in structure but with an ethyl group instead of a butyl group, also used in the flavor and fragrance industry.

    Methyl (2E)-2-hexenoate: A smaller ester with similar applications in flavors and fragrances.

Uniqueness

This compound is unique due to its specific combination of a butyl group and a (2E)-2-hexenoate moiety, which imparts distinct olfactory properties and reactivity compared to other esters. Its specific configuration and molecular structure make it particularly valuable in applications requiring a fruity aroma.

Properties

IUPAC Name

butyl (E)-hex-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-3-5-7-8-10(11)12-9-6-4-2/h7-8H,3-6,9H2,1-2H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPVSKLFHWQRZKR-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C=CCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC(=O)/C=C/CCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Butyl (2E)-2-hexenoate
Reactant of Route 2
Reactant of Route 2
Butyl (2E)-2-hexenoate
Reactant of Route 3
Reactant of Route 3
Butyl (2E)-2-hexenoate
Reactant of Route 4
Reactant of Route 4
Butyl (2E)-2-hexenoate
Reactant of Route 5
Reactant of Route 5
Butyl (2E)-2-hexenoate
Reactant of Route 6
Reactant of Route 6
Butyl (2E)-2-hexenoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.